molecular formula C16H18N2O5S2 B4294361 methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate

methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B4294361
M. Wt: 382.5 g/mol
InChI Key: SZCGKRITYPADFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate, also known as MABT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MABT belongs to the class of benzothiophene derivatives and has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been shown to exert various biochemical and physiological effects. Studies have reported that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has also been shown to possess antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate in lab experiments is its high potency and specificity. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been shown to exhibit potent activity at low concentrations, making it an ideal compound for studying various biological processes. However, one of the limitations of using methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate. One potential area of research is the development of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate-based therapies for the treatment of various inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate and to identify potential drug targets. Finally, research is needed to optimize the synthesis of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate and to develop more efficient methods for its delivery in vivo.

Scientific Research Applications

Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields. Studies have shown that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and nitric oxide. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

methyl 3-acetamido-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-8(2)7-24-11-5-10(18(21)22)6-12-13(11)14(17-9(3)19)15(25-12)16(20)23-4/h5-6,8H,7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGKRITYPADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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